1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol
Description
1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol is a chemical compound with the molecular formula C12H16BrNO4S and a molecular weight of 350.23 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a piperidin-4-ol ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)sulfonylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO4S/c1-18-12-3-2-10(8-11(12)13)19(16,17)14-6-4-9(15)5-7-14/h2-3,8-9,15H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUVOFQKAUGPTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol typically involves multiple steps. One common method includes the reaction of 3-bromo-4-methoxybenzenesulfonyl chloride with piperidin-4-ol under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding sulfides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules.
Drug Design: Its unique structure makes it valuable for studying drug-receptor interactions and developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromine atom and methoxy group may also contribute to the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar compounds to 1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol include:
1-((3-Bromo-4-methylphenyl)sulfonyl)piperidine: This compound has a methyl group instead of a methoxy group, which may affect its reactivity and biological activity.
4-Bromophenyl methyl sulfone: Lacks the piperidin-4-ol ring, making it less complex but still useful in certain reactions.
The uniqueness of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol lies in its combination of functional groups, which provide a versatile platform for various chemical transformations and biological interactions.
Biological Activity
1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol is a sulfonyl piperidine derivative that has garnered attention for its potential biological activities. This compound's structure, featuring a bromine atom and a methoxy group on the phenyl ring, suggests it may interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C12H14BrNO4S
- Molecular Weight : 348.21 g/mol
- CAS Number : 1704074-56-5
The presence of functional groups such as the sulfonyl and piperidin-4-ol moieties is crucial for its biological activity, influencing solubility and interaction with biological macromolecules.
The biological activity of 1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group enhances the compound's electrophilicity, facilitating binding to nucleophilic sites on target proteins. The bromine and methoxy groups may also contribute to the compound's binding affinity and selectivity.
Antimicrobial Activity
Research has demonstrated that compounds similar to 1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol exhibit significant antimicrobial properties. For example, studies evaluating related sulfonamide derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| 1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol | S. aureus | 8 |
| 1-benzhydryl-sulfonyl derivatives | E. coli | 16 |
| Ciprofloxacin (control) | S. aureus | 2 |
Antiviral Activity
In addition to antibacterial effects, certain piperidine derivatives have demonstrated antiviral properties. For instance, compounds structurally similar to 1-((3-Bromo-4-methoxyphenyl)sulfonyl)piperidin-4-ol were tested against viruses such as HIV and showed varying degrees of activity . The mechanism typically involves inhibition of viral replication by targeting viral enzymes.
Case Studies
A notable study synthesized several piperidine derivatives, including those containing sulfonamide groups, which were evaluated for their antimicrobial efficacy. The results indicated that these compounds exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting their potential as therapeutic agents .
Another investigation focused on the synthesis of related compounds and their biological evaluation against viral pathogens. The findings revealed that certain derivatives could inhibit viral replication effectively, supporting further exploration into their use as antiviral agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
